2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide
CAS No.:
Cat. No.: VC13470057
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide -](/images/structure/VC13470057.png)
Specification
Molecular Formula | C18H29N3O |
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Molecular Weight | 303.4 g/mol |
IUPAC Name | 2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide |
Standard InChI | InChI=1S/C18H29N3O/c1-14(2)21(13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-18(22)12-19/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22) |
Standard InChI Key | DEFNQEILKZXQAF-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN |
Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound features a cyclohexyl backbone substituted at the 2-position with a benzyl-isopropyl-amino group. The acetamide moiety is functionalized with an amino group, contributing to its polarity and reactivity.
Table 1: Molecular Properties
Spectroscopic Data
While direct spectra are unavailable, related acetamides exhibit:
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IR: Peaks at ~1660 cm (C=O stretch) and ~3300 cm (N-H stretch) .
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NMR: Cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm), while benzyl groups show aromatic resonances (δ 7.2–7.4 ppm) .
Synthesis and Reactivity
Coupling Reaction Approach
A plausible method involves reacting 2-(benzyl-isopropyl-amino)-cyclohexylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine):
This method mirrors protocols for analogous N-substituted acetamides .
Reductive Amination
Alternative routes may employ reductive amination of ketone intermediates with benzyl-isopropyl amine, followed by acetylation .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Reference |
---|---|---|
Temperature | 0–25°C | |
Solvent | Dichloromethane or THF | |
Catalyst | Palladium on carbon (hydrogenolysis) |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C (estimated from analogs ).
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Hydrolysis: Susceptible to acidic/basic conditions, cleaving the acetamide bond .
Physicochemical Properties
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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LogP: Estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity.
Acid-Base Behavior
Precaution | Recommendation |
---|---|
Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hood |
Storage | Cool, dry place in airtight container |
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